
Methyl 5,6-diaminonicotinate
Vue d'ensemble
Description
Methyl 5,6-diaminonicotinate, also known as methyl 5,6-diaminopyridine-3-carboxylate, is a pyridine derivative. This compound is a methyl ester of nicotinic acid and has been utilized as a precursor for the synthesis of various nitrogen-containing heterocycles. It is a white crystalline powder that is soluble in methanol and ethanol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 5,6-diaminonicotinate can be synthesized through multiple methods:
Reaction of 1,2-diaminobenzene with methyl nicotinate: This reaction is typically carried out in the presence of a catalyst such as copper powder.
One-pot, two-step procedure: This involves the reaction of nicotinic acid with aniline and methyl iodide.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally involves the aforementioned reactions, optimized for large-scale production.
Types of Reactions:
Reduction: The compound can be reduced under appropriate conditions, potentially yielding various reduced forms.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, given the presence of amino groups.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Copper powder is commonly used in the synthesis process.
Major Products: The major products depend on the specific reactions and conditions employed. For instance, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Applications De Recherche Scientifique
Methyl 5,6-diaminonicotinate has various applications in scientific research:
Mécanisme D'action
The exact mechanism of action of methyl 5,6-diaminonicotinate is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For instance, its antibacterial and antifungal properties suggest it may interfere with microbial cell processes.
Comparaison Avec Des Composés Similaires
Methyl nicotinate: A methyl ester of niacin used for muscle and joint pain relief.
Nicotinic acid derivatives: Various derivatives of nicotinic acid share structural similarities with methyl 5,6-diaminonicotinate.
Propriétés
IUPAC Name |
methyl 5,6-diaminopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,8H2,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFTZZIOEVUOOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432789 | |
| Record name | METHYL 5,6-DIAMINONICOTINATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104685-76-9 | |
| Record name | METHYL 5,6-DIAMINONICOTINATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5,6-diaminopyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazol-6-ol](/img/structure/B173903.png)

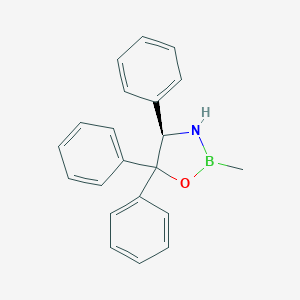

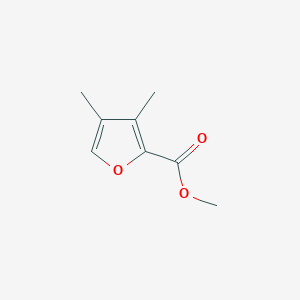

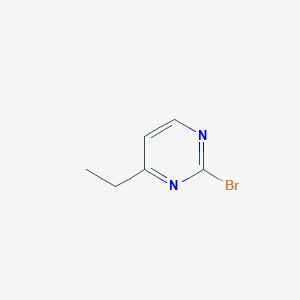


![1,3,3-Trimethyl-6'-morpholinospiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine]](/img/structure/B173933.png)
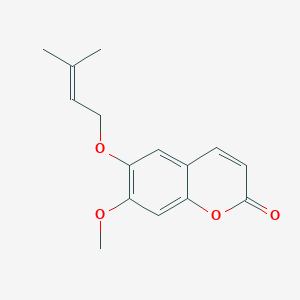
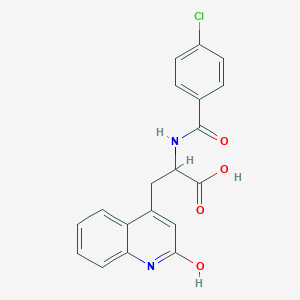

![6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B173943.png)
